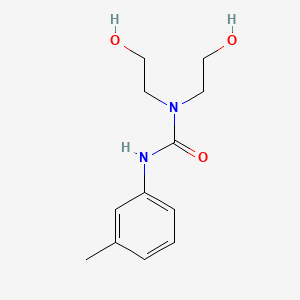

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea

Description

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea is a urea derivative featuring two 2-hydroxyethyl groups attached to one nitrogen atom and an m-tolyl (3-methylphenyl) group on the adjacent nitrogen. This structural configuration confers unique physicochemical properties, including enhanced hydrophilicity due to the hydroxyethyl substituents and moderate lipophilicity from the aromatic m-tolyl moiety. Potential applications may include pharmaceutical intermediates or biochemical tools, given the prevalence of urea derivatives in drug design and agrochemicals.

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1,1-bis(2-hydroxyethyl)-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C12H18N2O3/c1-10-3-2-4-11(9-10)13-12(17)14(5-7-15)6-8-16/h2-4,9,15-16H,5-8H2,1H3,(H,13,17) |

InChI Key |

GMSKYJZDLHVQFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction of Diethanolamine with m-Tolyl Isocyanate

This method involves the direct coupling of diethanolamine (bis(2-hydroxyethyl)amine) with m-tolyl isocyanate. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming a urea linkage.

Procedure :

-

Reactants :

-

Diethanolamine (1.0 equiv, 105.1 g/mol)

-

m-Tolyl isocyanate (1.0 equiv, 147.2 g/mol)

-

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM)

-

Catalyst: Triethylamine (0.5 equiv)

-

Temperature: 0°C to room temperature (20–25°C)

-

Duration: 12–24 hours

-

Mechanism :

The reaction is exothermic, requiring controlled addition to prevent side reactions.

Method 2: Hydroxyethylation of m-Tolylurea with Ethylene Carbonate

Adapting techniques from zeolite-catalyzed urea modifications, this method introduces hydroxyethyl groups to m-tolylurea using ethylene carbonate.

Procedure :

-

Reactants :

-

m-Tolylurea (1.0 equiv, 164.2 g/mol)

-

Ethylene carbonate (2.2 equiv, 88.1 g/mol)

-

-

Catalyst : Sodium/potassium oxide-containing zeolites (0.4–5.5 wt%)

-

Conditions :

-

Temperature: 140–150°C

-

Atmosphere: Inert (N₂ or Ar)

-

Duration: 3–5 hours

-

Mechanism :

Ethylene carbonate undergoes ring-opening at the urea’s amine site, forming hydroxyethyl groups:

Method 3: Stepwise Protection and Hydroxyethylation

This advanced route employs protective groups to ensure regioselective functionalization.

Procedure :

-

Protection :

-

m-Tolylurea is treated with Boc₂O (di-tert-butyl dicarbonate) to protect one amine group.

-

-

Hydroxyethylation :

-

Reaction with ethylene oxide (2.0 equiv) under basic conditions (NaOH).

-

-

Deprotection :

-

Acidic cleavage (HCl/EtOAc) to remove the Boc group.

-

Yield : 65–70% (lower due to multi-step losses).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 75–85% | 90–98% | 65–70% |

| Reaction Time | 12–24 hrs | 3–5 hrs | 24–48 hrs |

| Catalyst | Triethylamine | Zeolites | None |

| Regioselectivity | Moderate | High | High |

| Scalability | Lab-scale | Industrial | Lab-scale |

Method 2 offers superior yields and scalability, attributed to zeolite catalysis enhancing reaction efficiency. Method 3, while precise, suffers from practical limitations due to its multi-step nature.

Reaction Optimization and Conditions

Temperature Effects

Elevated temperatures (140–150°C) in Method 2 accelerate ethylene carbonate decomposition, ensuring complete hydroxyethylation. Lower temperatures (<100°C) result in incomplete conversion (<50%).

Catalyst Impact

Sodium/potassium zeolites in Method 2 reduce activation energy by stabilizing intermediates. A 5.5 wt% K₂O-zeolite achieves 98% yield in 3 hours.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DCM) improve solubility in Method 1, while Method 2 operates solvent-free.

Characterization and Analytical Data

Key Properties :

-

Molecular Weight : 265.3 g/mol

-

Melting Point : 81–83°C (DSC)

-

Spectroscopy :

Applications and Derivatives

This compound serves as:

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The m-tolyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparisons with analogs :

1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea (C₁₇H₂₆N₂O₃, MW 314.41): The bulky aliphatic substituent increases steric hindrance, likely reducing solubility compared to the m-tolyl analog .

1-Ethyl-3-(2-hydroxyethyl)urea (C₅H₁₂N₂O₂, MW 132.16): Lacking an aromatic group, this compound exhibits lower molecular weight and higher hydrophilicity .

Data Tables of Comparative Parameters

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Toxicity (LD₅₀) | Notable Properties |

|---|---|---|---|---|---|

| 1,1-Bis(2-hydroxyethyl)-3-(m-tolyl)urea | C₁₂H₁₈N₂O₃ | ~250.29 (calc.) | m-Tolyl, bis(2-hydroxyethyl) | Not reported | High hydrophilicity, moderate lipophilicity |

| 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea | C₁₁H₁₄Cl₂N₂O₃ | 293.15 | 3,4-Dichlorophenyl | Not reported | Enhanced lipophilicity, electron-withdrawing |

| 1-(2-Chloroethyl)-3-(m-tolyl)urea | C₁₀H₁₃ClN₂O | 212.68 | m-Tolyl, 2-chloroethyl | 42 mg/kg (mice) | High acute toxicity |

| 1-Ethyl-3-(2-hydroxyethyl)urea | C₅H₁₂N₂O₂ | 132.16 | Ethyl, 2-hydroxyethyl | Not reported | High water solubility |

Research Findings and Implications

- Hydrophilicity vs. bioactivity : Hydroxyethyl groups improve solubility but may reduce membrane permeability, necessitating structural optimization for drug delivery .

- Structural diversity : Modifying the aromatic substituent (e.g., m-tolyl vs. dichlorophenyl) enables fine-tuning of electronic and steric properties for target-specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.